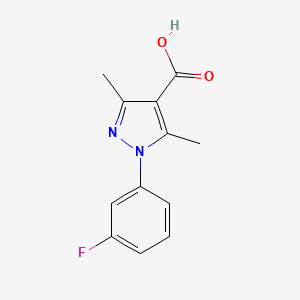

1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Beschreibung

1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based small molecule characterized by a fluorinated aromatic ring at the 1-position and methyl groups at the 3- and 5-positions of the pyrazole core. Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties .

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJACJQBZZIQQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC(=CC=C2)F)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-fluorophenylhydrazine with a suitable carbonyl compound under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of amines and alcohols.

Substitution: Formation of various substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: The compound can be utilized in the development of new materials and chemical processes.

Wirkmechanismus

1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared to other similar compounds, such as 1-(3-fluorophenyl)piperazine and 3-fluoroacetophenone. While these compounds share structural similarities, 1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique in its pyrazole ring structure, which contributes to its distinct chemical and biological properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Variations

Pyrazole-4-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituents on the phenyl ring and pyrazole core. Below is a comparative analysis of key analogs:

Key Data Table: Physicochemical Properties

Biologische Aktivität

1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other pyrazole derivatives known for their anti-inflammatory, anticancer, and antifungal properties. This article reviews the biological activity of 1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, including its synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of 1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is CHFNO. Its structure can be represented as follows:

Table of Properties

| Property | Value |

|---|---|

| CAS Number | 138907-81-0 |

| Molecular Weight | 239.24 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Activity

1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been investigated for its anticancer properties. In vitro studies indicate that it exhibits significant inhibitory effects on various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazole compounds could inhibit cell proliferation in A549 lung cancer cells with IC values ranging from 0.95 nM to 49.85 µM, suggesting a potent anticancer activity .

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This mechanism is critical in conditions like rheumatoid arthritis and other inflammatory diseases. The inhibition of lipopolysaccharide (LPS)-induced inflammation was particularly noted in recent studies .

Antifungal Activity

Research has also explored the antifungal potential of pyrazole derivatives. Compounds structurally related to 1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid have demonstrated moderate to excellent antifungal activity against several phytopathogenic fungi .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes : Some pyrazole derivatives inhibit xanthine oxidase, which is involved in uric acid production .

- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, leading to apoptosis .

- Molecular Docking Studies : These studies reveal that the compound can form hydrogen bonds with key residues in target proteins, enhancing its binding affinity and efficacy.

Study 1: Antitumor Activity

A recent study synthesized several pyrazole derivatives, including 1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, with some derivatives showing an IC as low as 26 µM against specific cancer types .

Study 2: Inhibition of Inflammatory Response

In a controlled experiment, the compound was tested for its ability to reduce inflammatory markers in LPS-stimulated macrophages. Results showed a marked decrease in TNF-α levels compared to control groups, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.